

2-Chloro-3,4-dimethoxypyridine hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3,4-dimethoxypyridine
hydrochloride

Cat. No.: B024956

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-3,4-dimethoxypyridine Hydrochloride

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-Chloro-3,4-dimethoxypyridine hydrochloride**, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Properties

2-Chloro-3,4-dimethoxypyridine hydrochloride is a pyridine derivative used primarily as a building block in the synthesis of proton pump inhibitors.

Table 1: Physicochemical Properties of **2-Chloro-3,4-dimethoxypyridine Hydrochloride**

Property	Value	References
Molecular Formula	C ₈ H ₁₀ ClNO ₂ ·HCl (or C ₈ H ₁₁ Cl ₂ NO ₂)	[1][2][3][4]
Molecular Weight	224.08 g/mol	[1][2][3][4]
CAS Number	72830-09-2	[1][2][3][4][5]
Appearance	White to off-white crystalline solid	[1]
Melting Point	150-158 °C (with decomposition)	[1][2][6][7]
Solubility	Soluble in water	[1]
Purity	≥98.0%	[1]

Table 2: Spectroscopic Data for **2-Chloro-3,4-dimethoxypyridine Hydrochloride**

Spectrum Type	Data	Reference
¹ H NMR	(CDCl ₃ , 400 MHz): δ 4.09 (s, 3H, OCH ₃), 4.23 (s, 3H, OCH ₃), 5.06 (s, 2H, CH ₂ Cl), 7.56 (d, 1H, 5-H), 8.56 (d, 1H, 6-H)	[7]

Synthesis and Experimental Protocols

The synthesis of **2-Chloro-3,4-dimethoxypyridine hydrochloride** is well-documented, with primary routes starting from either maltol or 2-hydroxymethyl-3,4-dimethoxypyridine. It serves as a crucial intermediate in the production of the anti-ulcer drug pantoprazole.[1][8][9]

Synthesis from 2-Hydroxymethyl-3,4-dimethoxypyridine

This method involves the chlorination of the corresponding hydroxymethylpyridine.[6][7]

Experimental Protocol:

- Add 41g of 2-methylol-3,4-dimethoxy-pyridine to 100g of dichloromethane in a reaction flask and stir to dissolve.[7]
- Cool the solution to 0-5 °C and slowly add 30g of thionyl chloride dropwise.[7]
- After the addition, warm the mixture to 10-15 °C and maintain for 2 hours.[7]
- Evaporate the dichloromethane under reduced pressure.[7]
- Add 90g of anhydrous ethanol to the residue and cool to 0 °C.[7]
- Collect the resulting solid by suction filtration and dry to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[7]

Synthesis from Maltol

A more complex, multi-step synthesis route utilizes maltol as the starting material. This process involves a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step.[8][9]

Experimental Protocol (Embodiment 1 from Patent CN102304083A):

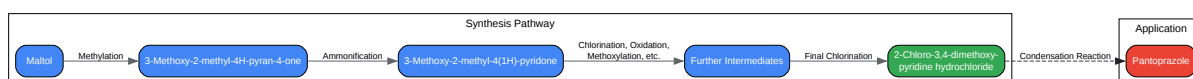
- Step 1: Methylation of Maltol: Add 31.5g of maltol to a 20g sodium hydroxide aqueous solution. After stirring and cooling to 0°C, slowly add 63g of dimethyl phosphate dropwise, maintaining the temperature at 2°C. Continue stirring for 3 hours, then pour the mixture into a 5% sodium hydroxide solution, extract with dichloromethane, wash, dry, and distill to obtain 3-methoxy-2-methyl-4H-pyran-4-one.[9]
- Step 2: Ammonification: Add 13.2g of the product from Step 1 to 360ml of concentrated ammonia water and stir at 40°C for 3 hours. Evaporate the water under reduced pressure, cool the residue to precipitate crystals, filter, and recrystallize from acetone to yield 3-methoxy-2-methyl-4(1H)-pyridone.[9]
- Subsequent steps outlined in the patent include chlorination, oxidation, methoxylation, hydroxymethylation, and a final chlorination to yield the target compound.

Applications in Drug Development

The primary application of **2-Chloro-3,4-dimethoxypyridine hydrochloride** is its role as a key intermediate in the synthesis of pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][9]

Visualization of Synthesis Pathway

The following diagram illustrates the multi-step synthesis of **2-Chloro-3,4-dimethoxypyridine hydrochloride** starting from maltol, highlighting its eventual use in the synthesis of Pantoprazole.



[Click to download full resolution via product page](#)

Caption: Synthetic route from Maltol to the target compound and its application.

Safety and Handling

2-Chloro-3,4-dimethoxypyridine hydrochloride is classified as a hazardous substance.

Table 3: Hazard and Safety Information

Category	Information	References
Signal Word	Danger	[2] [10] [11]
Hazard Statements	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)	[2] [11] [12] [13]
Precautionary Statements	P260, P261, P270, P273, P280, P301+P317, P302+P352, P305+P354+P338, P391, P501	[10] [12] [13]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.	[5] [10] [11] [12]
Storage	Store in a cool (10°C - 25°C), dry, and well-ventilated area in a tightly closed container.	[5] [10]

It is imperative to handle this compound in a well-ventilated area, such as a fume hood, and to use all recommended personal protective equipment to avoid contact, inhalation, and ingestion. [\[5\]](#)[\[10\]](#) In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.[\[5\]](#)[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]
- 2. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]
- 3. 2-Chloromethyl-3,4-dimethoxypyridinium chloride | C₈H₁₁Cl₂NO₂ | CID 16216928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. prepchem.com [prepchem.com]
- 7. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
- 8. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 9. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. biosynth.com [biosynth.com]
- 11. 2-(Chloromethyl)-3,4-dimethoxypyridine 97 72830-09-2 [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride | 72830-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [2-Chloro-3,4-dimethoxypyridine hydrochloride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024956#2-chloro-3-4-dimethoxypyridine-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com